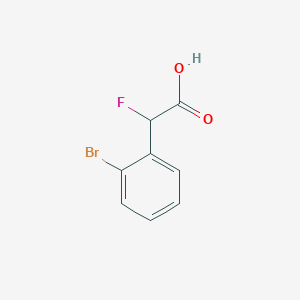![molecular formula C13H14N2O2S B13412399 N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide CAS No. 6649-36-1](/img/structure/B13412399.png)
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide typically involves the reaction of 2-phenylethylamine with thioacetic acid under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize yield and purity. Green chemistry approaches, such as the use of non-toxic solvents and reusable catalysts, are also employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Uniqueness
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6649-36-1 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
N-(3-phenacyl-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clé InChI |
KSMULDOXJNPNBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)


![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

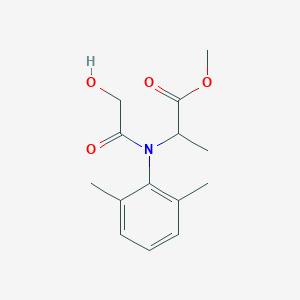
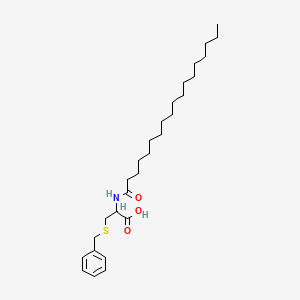

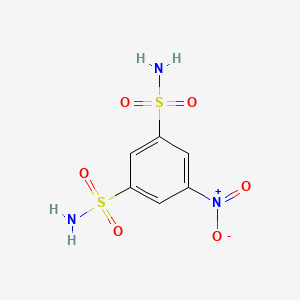
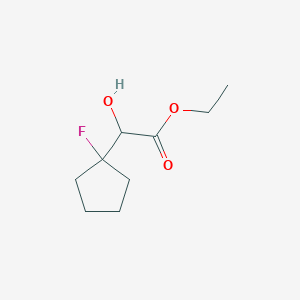
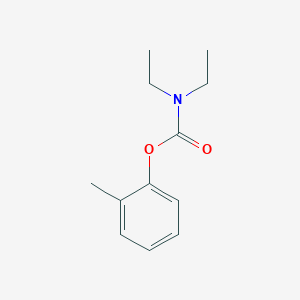
![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)

